3-Phenyl-1H-pyrazole
Overview
Description
3-Phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a phenyl group attached to the third carbon atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile chemical properties and potential biological activities .
Mechanism of Action
Target of Action
It is known that phenylpyrazole compounds often target the respiratory system .
Mode of Action
Phenylpyrazole compounds, such as 3-Phenyl-1H-pyrazole, function by blocking glutamate-activated chloride channels in insects .
Biochemical Pathways
It is known that phenylpyrazole compounds can disrupt epithelial cells in the human intestine and adversely impact human health .
Result of Action
It is known that phenylpyrazole compounds can have adverse effects on human health, particularly on the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with acetophenone under acidic conditions, followed by cyclization . Another method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phenylhydrazine and ethyl acetoacetate as starting materials. The reaction proceeds through cyclization, chloride acetylation, substitution, and deacetalization steps .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-Phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-5-pyrazolone
- 1,3-Dimethyl-5-pyrazolone
- 3,5-Disubstituted pyrazoles
Uniqueness: 3-Phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other pyrazoles, it exhibits a higher degree of stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-phenyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDUIFSDODUDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179320 | |
Record name | Pyrazole, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2458-26-6 | |
Record name | 3-Phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2458-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002458266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-phenyl-1H-pyrazole has a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol. []
A: Researchers commonly utilize IR, 1H NMR, and 13C NMR spectroscopy, as well as mass spectrometry to characterize this compound and its derivatives. [, , , , , ] Single crystal X-ray diffraction has been used to confirm the structures of numerous derivatives. [, , , , , , , , , , ]
A: Introducing various substituents at the 1, 4, and 5 positions of the this compound scaffold significantly influences its biological activity. For example, studies exploring insecticidal activity found that incorporating a cyano group at the 4-position and modifying the substituents on the phenyl rings can significantly alter potency against diamondback moth (Plutella xylostella). [] Additionally, studies investigating antimicrobial activity revealed that the presence of aryl groups at the 5-position of the pyrazole ring can enhance potency. [] Furthermore, incorporating a carbohydrate moiety at the 5-position, specifically a (2S,3R,4S,5R)-3,4,5-triacetoxy-tetrahydro-2H-pyran-2-yl group, has been reported in the literature. []
A: Yes, density functional theory (DFT) calculations have been employed to investigate the stability of different tautomers of this compound. [, ] Additionally, molecular docking studies have provided insights into the binding modes of this compound derivatives with target proteins, such as the ryanodine receptor in insects. [] Researchers also utilized DFT calculations to understand the fragmentation pathway of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives during mass spectrometry analysis, particularly the unusual loss of 11 u. []
A: While biological applications are predominant in the literature, one study investigated the impact of a chitosan derivative, chitosan-(this compound-4-carbaldehyde), on the performance of polysulfone membranes. The results indicated a significant improvement in membrane permeability and anti-fouling properties. []
ANone: Currently, the research primarily focuses on the biological activities and synthetic methodologies of this compound derivatives. There is limited information available regarding their catalytic properties.
A: The mechanism of action often depends on the specific derivative and the biological target. For instance, some derivatives displayed insecticidal activity potentially by acting as activators of the insect ryanodine receptor (RyR). [] Another example involves a copper complex with a this compound derivative inducing apoptosis in human umbilical vein endothelial cells (HUVECs) through the upregulation of integrin beta 4. []
A: While specific stability data might vary depending on the derivative, one study encountered solubility issues during the biophysical assessment of first-generation synthesized compounds. To address this, the researchers incorporated solubilizing groups into the scaffold, improving aqueous solubility in the second-generation compounds. []
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